2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Overview
Description
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichloromethyl group attached to the imidazo[1,2-a]pyridine ring system
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in medicinal chemistry and have been utilized for the development of covalent inhibitors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , which suggests that they may affect pathways related to the KRAS protein, a key player in cell signaling pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents , suggesting that they may have effects on cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Introduction of the Dichloromethyl Group: The dichloromethyl group can be introduced via halogenation reactions using reagents such as dichloromethane in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Lacks the dichloromethyl group, resulting in different chemical properties and biological activities.
2-Chloromethylimidazo[1,2-a]pyridine: Contains a chloromethyl group instead of a dichloromethyl group, leading to variations in reactivity and applications.
8-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-8(10)6-5-12-4-2-1-3-7(12)11-6;/h1-5,8H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCXXXOZPLWPGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-60-1 | |
Record name | Imidazo[1,2-a]pyridine, 2-(dichloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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